
1-(4,6-Diaminopyrimidin-2-yl)thiolan-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-Diaminopyrimidin-2-yl)thiolan-1-ium bromide is a chemical compound that features a pyrimidine ring substituted with two amino groups at the 4 and 6 positions, and a thiolan-1-ium group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Diaminopyrimidin-2-yl)thiolan-1-ium bromide typically involves the reaction of 4,6-diaminopyrimidine with thiolane in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as heating, stirring, and purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and ensuring environmental safety.
Chemical Reactions Analysis
Types of Reactions: 1-(4,6-Diaminopyrimidin-2-yl)thiolan-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolan-1-ium group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide, cyanide, or amines can be employed under basic or neutral conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
1-(4,6-Diaminopyrimidin-2-yl)thiolan-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4,6-Diaminopyrimidin-2-yl)thiolan-1-ium bromide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The thiolan-1-ium group may also interact with cellular membranes, influencing cell signaling pathways .
Comparison with Similar Compounds
2,4-Diaminopyrimidine: Shares the pyrimidine core but lacks the thiolan-1-ium group.
Thiolan-1-ium derivatives: Compounds with similar thiolan-1-ium groups but different substituents on the pyrimidine ring.
Uniqueness: 1-(4,6-Diaminopyrimidin-2-yl)thiolan-1-ium bromide is unique due to the presence of both the 4,6-diaminopyrimidine and thiolan-1-ium groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
185256-53-5 |
|---|---|
Molecular Formula |
C8H13BrN4S |
Molecular Weight |
277.19 g/mol |
IUPAC Name |
2-(thiolan-1-ium-1-yl)pyrimidine-4,6-diamine;bromide |
InChI |
InChI=1S/C8H13N4S.BrH/c9-6-5-7(10)12-8(11-6)13-3-1-2-4-13;/h5H,1-4H2,(H4,9,10,11,12);1H/q+1;/p-1 |
InChI Key |
NQFIFWQVZNUISW-UHFFFAOYSA-M |
Canonical SMILES |
C1CC[S+](C1)C2=NC(=CC(=N2)N)N.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


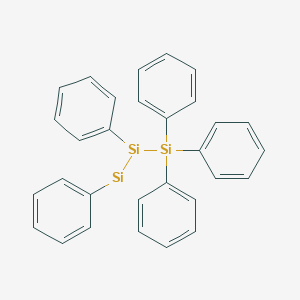
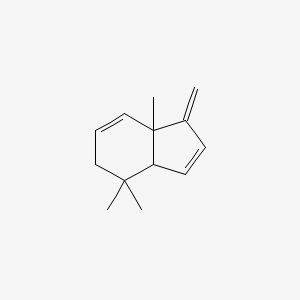
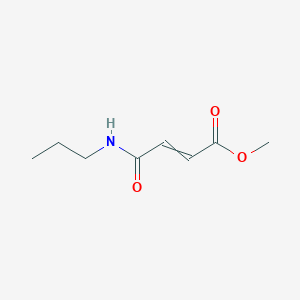
![2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B12559732.png)
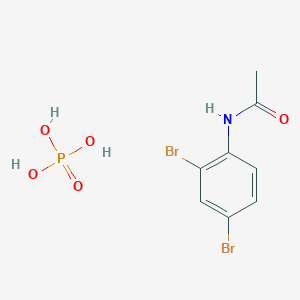
![1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B12559744.png)
![4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline](/img/structure/B12559747.png)

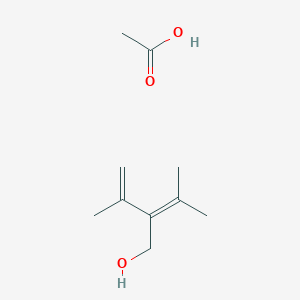
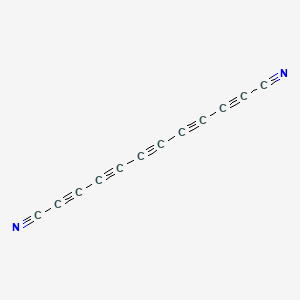
![N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline](/img/structure/B12559771.png)
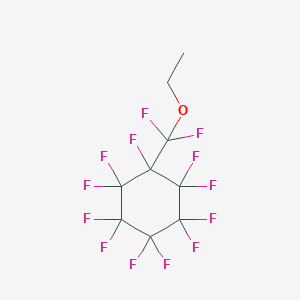
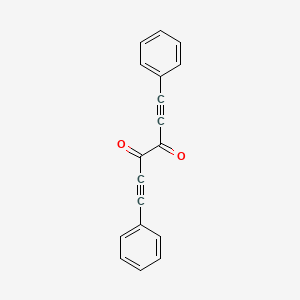
![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1,9-dimethyl-, ethyl ester](/img/structure/B12559793.png)
